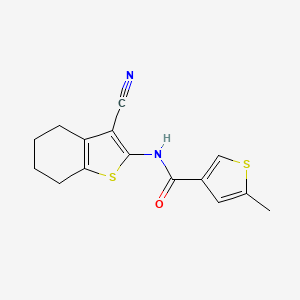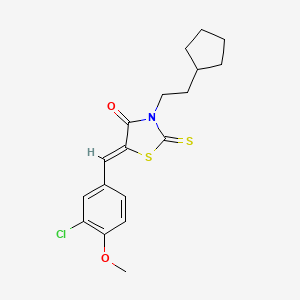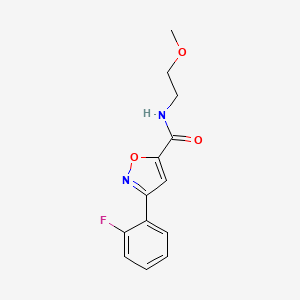
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B lymphocytes, making it an attractive target for the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by selectively inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide is required for the activation and proliferation of B cells, making it an attractive target for the treatment of various B-cell malignancies and autoimmune diseases. By inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide, TAK-659 can suppress B-cell activation and proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide activity, leading to the suppression of B-cell activation and proliferation. TAK-659 has also been shown to inhibit the activation of downstream signaling pathways, including the NF-κB and AKT pathways, which are involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and suppress the growth of tumors in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide, making it an attractive tool for studying B-cell signaling and function. TAK-659 has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy. The limitations of using TAK-659 in lab experiments include its high cost and limited availability, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is the development of more efficient and cost-effective synthesis methods to improve the availability of the compound. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to investigate the potential of TAK-659 in combination therapy with other chemotherapeutic agents and to elucidate its mechanism of action in various disease states.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In vitro and in vivo studies have demonstrated the efficacy of TAK-659 in inhibiting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-thiophenecarboxamide activity and suppressing B-cell activation and proliferation. TAK-659 has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-6-10(8-19-9)14(18)17-15-12(7-16)11-4-2-3-5-13(11)20-15/h6,8H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGXVNMYRNMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4848312.png)
![(2-bromo-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4848320.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848323.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4848334.png)
![7-(allylthio)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4848339.png)
![1-(4-bromophenyl)-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B4848342.png)
![2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4848345.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)
![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4848372.png)